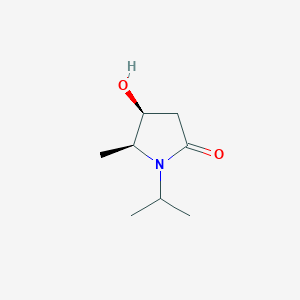
(2S)-2,3-dimethylbutane-1,3-diol
説明
The description of a chemical compound includes its molecular formula, structural formula, and IUPAC name. It may also include information about its appearance and odor.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes studying its reactivity, stability, and the products formed during the reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties include reactivity, flammability, and types of reactions the compound can undergo.科学的研究の応用
Organic Chemistry and Reactions
The research around (2S)-2,3-dimethylbutane-1,3-diol primarily focuses on its applications in organic chemistry, particularly in the formation of organohalogen compounds and reaction mechanisms. For instance, its reactions with chlorine and iodine monochloride produce various organohalogen compounds, which are significant in synthetic chemistry (Said & Tipping, 1972).
Synthesis and Characterization in Chemistry
The synthesis and characterization of certain chemical compounds like 2-mercapto-2-thiono-1,3,2-dioxaphospholanes and dioxaphosphorinanes involve reactions with (2S)-2,3-dimethylbutane-1,3-diol. These compounds have been synthesized for various applications, including as potential pesticides (Chauhan et al., 1983).
Quantum-Chemical Research
Quantum-chemical research has been conducted on the dehydration mechanism of 2,3-dimethylbutan-2,3-diol, providing insights into the molecular behavior and reaction kinetics at an atomic level (Kovalskyi et al., 2013).
Catalysis and Chemical Transformations
Studies also include the use of (2S)-2,3-dimethylbutane-1,3-diol in catalysis, such as its transformation into dimethylbutenes using bimetallic catalysts, an area of interest in industrial chemistry (Rougé et al., 2019).
Phase Changes and Thermodynamic Properties
Research has been conducted on the glassy state and phase changes of 2,3-dimethylbutane, which is closely related to (2S)-2,3-dimethylbutane-1,3-diol. Such studies are crucial for understanding the material's thermodynamic properties and behavior under different temperature conditions (Adachi et al., 1971).
Reaction Mechanisms and Spectroscopy
The study of reaction mechanisms, such as the free radical reactions involving (2S)-2,3-dimethylbutane-1,3-diol derivatives, and spectroscopic studies on rotational isomerism, provides a deeper understanding of chemical behavior and properties (Liu, 1956).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
将来の方向性
Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.
特性
IUPAC Name |
(2S)-2,3-dimethylbutane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(4-7)6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZWYSUTSDPWAQ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415965 | |
| Record name | (2S)-2,3-dimethylbutane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2,3-dimethylbutane-1,3-diol | |
CAS RN |
73295-12-2 | |
| Record name | (2S)-2,3-dimethylbutane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2,3-dimethylbutane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



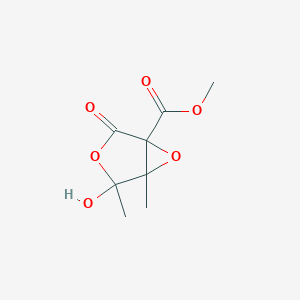
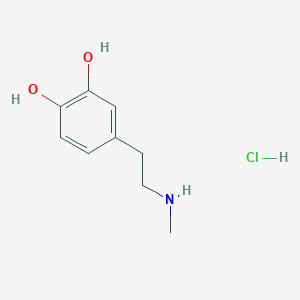
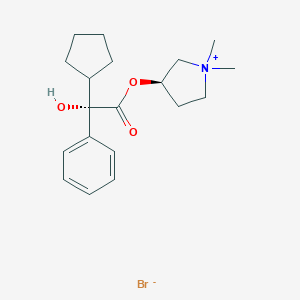
![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)


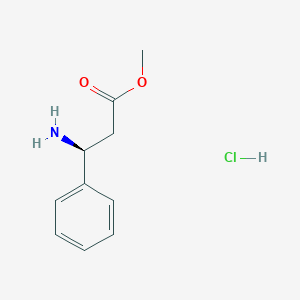

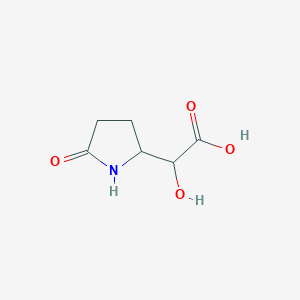


![[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B141501.png)
